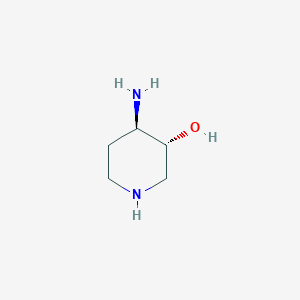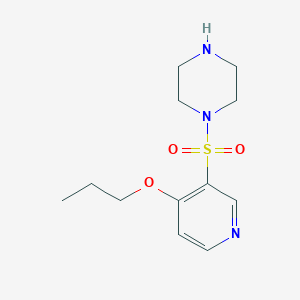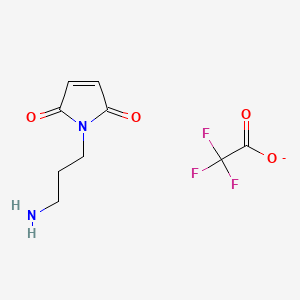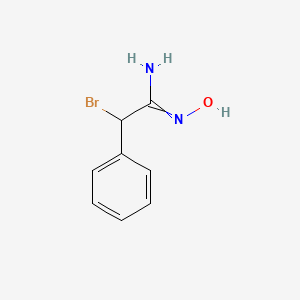![molecular formula C10H7BrF3N B11822531 3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B11822531.png)
3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile is an organic compound with the molecular formula C10H7BrF3N and a molecular weight of 278.07 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a nitrile group attached to a phenyl ring. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile typically involves the bromination of 2-[4-(trifluoromethyl)phenyl]propanenitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted phenylpropanenitriles.
Reduction: Formation of 2-[4-(trifluoromethyl)phenyl]propanamine.
Oxidation: Formation of 4-(trifluoromethyl)benzoic acid or other oxidized derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable intermediates. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives. The compound’s effects are mediated through its interactions with enzymes, receptors, or other biomolecules, influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Used in the synthesis of various organic compounds.
4-Bromo-3-(trifluoromethyl)aniline: Utilized in the preparation of pharmaceuticals and agrochemicals.
Uniqueness
3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the bromine atom and trifluoromethyl group enhances its electrophilicity and stability, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H7BrF3N |
|---|---|
Peso molecular |
278.07 g/mol |
Nombre IUPAC |
3-bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H7BrF3N/c11-5-8(6-15)7-1-3-9(4-2-7)10(12,13)14/h1-4,8H,5H2 |
Clave InChI |
IDJNKEWWKTVWMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CBr)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid](/img/structure/B11822455.png)





![[5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4'-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide](/img/structure/B11822486.png)
![(R)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822500.png)


![Tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11822514.png)

![3-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B11822539.png)

